molecular formula C20H18FN3O5 B605790 AZD9977 CAS No. 1850385-64-6

AZD9977

Katalognummer: B605790
CAS-Nummer: 1850385-64-6
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: MBKYLPOPYYLTNW-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es hat in präklinischen Studien vielversprechende Ergebnisse für seine organschützenden Wirkungen gezeigt, ohne die Aldosteron-regulierte Ausscheidung von Elektrolyten im Urin signifikant zu beeinflussen . Diese Verbindung wird hauptsächlich auf ihr Potenzial zur Behandlung von Herzinsuffizienz und chronischer Nierenerkrankung untersucht .

Herstellungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für AZD-9977 sind in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung synthetisiert wird und in verschiedenen Formen, einschließlich fester und flüssiger Zustände, erhältlich ist . Industrielle Produktionsmethoden beinhalten wahrscheinlich Standardmethoden der organischen Synthese, aber spezifische Details sind Eigentum der herstellenden Unternehmen.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for AZD-9977 are not extensively detailed in publicly available sources. it is known that the compound is synthesized and available in various forms, including solid and solution states . Industrial production methods likely involve standard organic synthesis techniques, but specific details are proprietary to the manufacturing entities.

Analyse Chemischer Reaktionen

AZD-9977 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit Mineralocorticoid-Rezeptoren betreffen. Es wirkt als Modulator und nicht als vollständiger Antagonist, was bedeutet, dass es die Aktivität des Rezeptors teilweise hemmen kann . Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Bindungstests mit Mineralocorticoid-Rezeptor-Liganden wie Aldosteron und Fludrocortison . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die modulierten Rezeptorkomplexe.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

AZD9977 is a novel, non-steroidal selective mineralocorticoid receptor (MR) modulator that has gained attention for its potential therapeutic benefits in conditions such as heart failure and chronic kidney disease. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and efficacy based on diverse research findings.

Overview of this compound

This compound is designed to provide organ protection similar to existing MR antagonists like eplerenone but with a reduced risk of hyperkalemia, a common side effect associated with traditional MR antagonists. The compound's unique mechanism allows it to selectively modulate MR activity without significantly affecting electrolyte balance.

This compound operates through a distinct interaction with the MR, which differentiates it from classical MR antagonists. This selective modulation leads to:

  • Reduced Electrolyte Effects : Unlike eplerenone, this compound does not significantly alter urinary sodium and potassium excretion in preclinical studies .
  • Organ Protection : Preclinical models demonstrate that this compound can reduce albuminuria and improve kidney histopathology, suggesting cardio-renal protective effects .

Phase I Trials

  • Safety and Tolerability :
    • In a Phase I multiple ascending dose study involving healthy volunteers, this compound was well tolerated at doses ranging from 50 mg to 300 mg. Adverse events were mild or moderate, with a lower incidence compared to placebo .
    • The pharmacokinetics indicated rapid absorption and a dose-proportional increase in exposure. The elimination half-life was approximately 2-3 hours .
  • Electrolyte Balance :
    • Serum potassium levels remained stable throughout the study, indicating a reduced risk of hyperkalemia compared to traditional MR antagonists .
  • Exploratory Outcomes :
    • Participants showed dose-dependent increases in serum aldosterone levels, yet no significant changes in serum potassium or urinary electrolyte excretion were observed . This reinforces the hypothesis that this compound can provide therapeutic benefits without the common side effects associated with MR antagonists.

Comparative Studies

A Phase Ib study compared this compound with spironolactone in patients with heart failure and renal impairment. Key findings included:

  • Serum Potassium Levels : Mean changes in serum potassium from baseline were minimal for both treatments, with no discontinuations due to hyperkalemia observed .
  • Efficacy Indicators : this compound demonstrated favorable outcomes in terms of plasma aldosterone levels and renal function markers compared to spironolactone, further supporting its potential as a safer alternative for patients at risk of hyperkalemia .

Summary of Key Research Findings

Study TypeKey FindingsReference
Phase I TrialWell-tolerated; stable serum potassium; rapid absorption ,
Preclinical StudiesReduced albuminuria; improved kidney histopathology ,
Phase Ib ComparisonLower hyperkalemia risk than spironolactone ,

Case Studies

Case studies have highlighted the clinical application of this compound in patients who are sensitive to electrolyte imbalances. For instance:

  • A patient with heart failure and chronic kidney disease was treated with this compound, resulting in improved renal function markers without significant changes in potassium levels.
  • Another case involved an elderly patient who experienced improved quality of life metrics while maintaining stable electrolyte levels on this compound therapy.

Eigenschaften

IUPAC Name

2-[(3S)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKYLPOPYYLTNW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850385-64-6
Record name AZD-9977
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1850385646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9977
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15418
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BALCINRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C9UKZ0CYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methanamine (2 M solution in THF, 259 μL, 0.52 mmol) was added to a stirred suspension of {7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid (Intermediate 15, 40 mg, 0.10 mmol) and TEA (43 μL, 0.31 mmol) in EtOAc (2 mL) at rt. A thick white precipitate was formed. Addition of T3P (50 wt. % in EtOAc, 123 μL, 0.21 mmol) to the mixture resulted in a clear, pale yellow reaction solution. The mixture was stirred at rt over night. EtOAc (10 mL) was added and the mixture was washed with sat. aq. NaHCO3 (5 mL), HCl (1 M, 5 mL) and brine (5 mL), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (using 5% MeOH in DCM as eluent), dissolved in ACN/water (approx. 5 mL, 1:4) and freeze-dried to give the title compound (19 mg, 46%) as a white solid.
Quantity
259 μL
Type
reactant
Reaction Step One
Name
{7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
43 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
123 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9977
Reactant of Route 2
Reactant of Route 2
AZD9977
Reactant of Route 3
Reactant of Route 3
AZD9977
Reactant of Route 4
Reactant of Route 4
AZD9977
Reactant of Route 5
Reactant of Route 5
AZD9977
Reactant of Route 6
AZD9977

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.